1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene
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Overview
Description
1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene: is a derivative of 4-Bromoguaiacol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of 4-Bromoguaiacol to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene typically involves the reaction of 4-Bromoguaiacol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene can undergo various types of reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like lithium diisopropylamide (LDA) or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine, RCOOOH
Reduction: Zn/HCl, NaBH₄, LiAlH₄
Substitution: LDA, RMgX, RLi
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted guaiacol derivatives.
Scientific Research Applications
Chemistry: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is used as a protected intermediate in organic synthesis. The TBDMS group protects the hydroxyl group, allowing selective reactions at other sites on the molecule .
Biology and Medicine: The protected form can be used in the synthesis of more complex bioactive molecules .
Industry: In the chemical industry, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where selective protection of functional groups is required .
Mechanism of Action
The mechanism of action for 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene primarily involves the protection of the hydroxyl group. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF). This allows for selective deprotection and subsequent reactions at the hydroxyl site .
Comparison with Similar Compounds
Trimethylsilyl ether (TMS): Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ether (TBDPS): More sterically hindered and stable than TBDMS ethers.
Triisopropylsilyl ether (TIPS): Offers a balance between stability and ease of removal.
Uniqueness: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a variety of conditions while being relatively easy to remove when needed .
Properties
Molecular Formula |
C13H21BrO2Si |
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Molecular Weight |
317.29 g/mol |
IUPAC Name |
(4-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-11-8-7-10(14)9-12(11)15-4/h7-9H,1-6H3 |
InChI Key |
QMCJWKWEGJPWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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